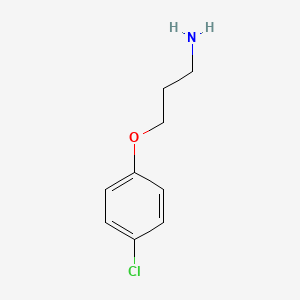

3-(4-Chlorophenoxy)propan-1-amine

Description

BenchChem offers high-quality 3-(4-Chlorophenoxy)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenoxy)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLOWWAMHNUYTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424466 | |

| Record name | 3-(4-Chlorophenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50911-60-9 | |

| Record name | 3-(4-Chlorophenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Chlorophenoxy)propan-1-amine

Abstract: This technical guide outlines a proposed synthetic pathway and expected analytical characterization for the compound 3-(4-Chlorophenoxy)propan-1-amine. Due to the absence of a comprehensive experimental report in the reviewed literature, this document provides a robust, proposed methodology based on established chemical principles, including the Williamson ether synthesis followed by amination. Furthermore, predicted spectroscopic and physical data are presented to aid researchers in the identification and characterization of this molecule. All data herein should be considered predictive and serve as a baseline for experimental validation.

Introduction

3-(4-Chlorophenoxy)propan-1-amine is a substituted phenoxy alkylamine. This class of compounds is of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules. The structural motifs—a substituted aromatic ring linked via an ether oxygen to a propyl amine chain—are common in pharmaceuticals targeting a range of receptors and enzymes. This guide provides a detailed, albeit proposed, experimental framework for its synthesis and a thorough guide to its characterization.

Proposed Synthesis Pathway

A reliable and high-yielding route to synthesize 3-(4-Chlorophenoxy)propan-1-amine can be envisioned in a two-step process. The initial step involves the formation of the ether linkage via the Williamson ether synthesis, followed by the conversion of a terminal hydroxyl group to a primary amine.

Overall Reaction Scheme:

-

Step 1: 4-Chlorophenol + 3-Bromopropan-1-ol → 3-(4-Chlorophenoxy)propan-1-ol

-

Step 2: 3-(4-Chlorophenoxy)propan-1-ol → 3-(4-Chlorophenoxy)propan-1-amine (via Azide Reduction)

The logical workflow for this synthesis is depicted in the following diagram.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Notes |

| 4-Chlorophenol | C₆H₅ClO | 128.56 | 106-48-9 | Corrosive, toxic |

| 3-Bromopropan-1-ol | C₃H₇BrO | 138.99 | 627-18-9 | Lachrymator, toxic |

| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | Anhydrous, finely powdered |

| Acetone | C₃H₆O | 58.08 | 67-64-1 | Anhydrous |

| Sodium Azide | NaN₃ | 65.01 | 26628-22-8 | Highly toxic, explosive |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous |

| Palladium on Carbon | Pd/C | - | 7440-05-3 | 10% w/w, catalyst |

| Methanol | CH₄O | 32.04 | 67-56-1 | Anhydrous |

| Diethyl Ether | C₄H₁₀O | 74.12 | 60-29-7 | For extraction |

| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | Concentrated and 2M |

| Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Anhydrous |

Step 1: Synthesis of 3-(4-Chlorophenoxy)propan-1-ol

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenol (12.85 g, 0.1 mol), anhydrous potassium carbonate (20.73 g, 0.15 mol), and 150 mL of anhydrous acetone.

-

Stir the mixture vigorously at room temperature for 15 minutes.

-

Add 3-bromopropan-1-ol (13.9 g, 0.1 mol) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 20 mL).

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude oil in 100 mL of diethyl ether and transfer to a separatory funnel. Wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol, followed by water (50 mL), and finally brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the intermediate product, 3-(4-chlorophenoxy)propan-1-ol, as an oil or low-melting solid. Purification can be achieved by vacuum distillation or flash column chromatography if necessary.

Step 2: Synthesis of 3-(4-Chlorophenoxy)propan-1-amine

-

Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment and in a well-ventilated fume hood.

-

Dissolve the crude 3-(4-chlorophenoxy)propan-1-ol (assuming 0.1 mol theoretical yield) in 100 mL of anhydrous DMF in a 250 mL round-bottom flask.

-

Add sodium azide (9.75 g, 0.15 mol) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, pour it into 300 mL of cold water, and extract with diethyl ether (3 x 100 mL).

-

Combine the organic extracts, wash with water (3 x 100 mL) and brine (100 mL), then dry over anhydrous sodium sulfate.

-

Carefully concentrate the solution under reduced pressure to obtain the crude azide intermediate, 1-azido-3-(4-chlorophenoxy)propane. Do not distill the azide intermediate as it may be thermally unstable.

-

Dissolve the crude azide in 150 mL of methanol in a suitable hydrogenation vessel.

-

Carefully add 10% Pd/C catalyst (approx. 1 g).

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi or using a balloon) and stir vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt. To form the salt, dissolve the crude amine in diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, to precipitate the hydrochloride salt, which can then be collected by filtration and recrystallized.

Characterization

The following section details the expected analytical data for 3-(4-Chlorophenoxy)propan-1-amine. This data is predicted based on the analysis of structurally similar compounds.

Physical Properties

| Property | Expected Value | Notes |

| Molecular Formula | C₉H₁₂ClNO | - |

| Molecular Weight | 185.65 g/mol | - |

| Appearance | Colorless to pale yellow oil or solid | Based on similar compounds. |

| Boiling Point | Not available; likely >250 °C | High boiling point expected due to polar groups. |

| Melting Point (HCl salt) | Data not available in searches. | Expected to be a crystalline solid.[1] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.25 | d (J ≈ 9 Hz) | 2H | Ar-H (ortho to Cl) | Aromatic protons ortho to the electron-withdrawing chlorine atom are deshielded. |

| ~ 6.85 | d (J ≈ 9 Hz) | 2H | Ar-H (ortho to O) | Aromatic protons ortho to the electron-donating oxygen are shielded relative to those ortho to chlorine. |

| ~ 4.05 | t (J ≈ 6 Hz) | 2H | -O-CH₂ -CH₂-CH₂-NH₂ | Protons on the carbon adjacent to the electronegative ether oxygen are deshielded. |

| ~ 2.90 | t (J ≈ 7 Hz) | 2H | -O-CH₂-CH₂-CH₂ -NH₂ | Protons on the carbon adjacent to the nitrogen atom. |

| ~ 2.00 | quintet | 2H | -O-CH₂-CH₂ -CH₂-NH₂ | Central methylene group, split by both adjacent CH₂ groups. |

| ~ 1.40 | br s | 2H | -NH₂ | Amine protons; chemical shift is variable and peak may be broad. |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Solvent: CDCl₃

-

Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 157.5 | C -O (Aromatic) | Quaternary carbon attached to the ether oxygen. |

| ~ 129.5 | C H (Aromatic, ortho to Cl) | Aromatic carbons ortho to chlorine. |

| ~ 125.5 | C -Cl (Aromatic) | Quaternary carbon attached to chlorine. |

| ~ 116.0 | C H (Aromatic, ortho to O) | Aromatic carbons ortho to the ether oxygen. |

| ~ 66.0 | -O-CH₂ - | Carbon adjacent to the ether oxygen. |

| ~ 39.5 | -CH₂ -NH₂ | Carbon adjacent to the amine group. |

| ~ 31.0 | -CH₂-CH₂ -CH₂- | Central methylene carbon of the propyl chain. |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300 - 3400 | Medium, Broad | N-H Stretch | Primary Amine (-NH₂) |

| 2850 - 3000 | Medium-Strong | C-H Stretch | Aliphatic (sp³) |

| ~ 1595, ~1490 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1230 - 1250 | Strong | C-O-C Stretch | Aryl-Alkyl Ether |

| ~ 1090 | Medium | C-N Stretch | Aliphatic Amine |

| ~ 820 | Strong | C-H Bend | p-disubstituted benzene |

MS (Mass Spectrometry)

-

Ionization Mode: Electron Ionization (EI)

| m/z | Interpretation | Notes |

| 185/187 | [M]⁺ | Molecular ion peak. The M+2 peak at ~1/3 the intensity of M⁺ is characteristic of a single chlorine atom. |

| 128/130 | [Cl-C₆H₄-O-H]⁺ | Fragment corresponding to 4-chlorophenol, likely from alpha-cleavage or rearrangement. |

| 111/113 | [Cl-C₆H₄]⁺ | Loss of the propanamine oxide side chain. |

| 58 | [CH₂-CH₂-CH₂-NH₂]⁺ | Cleavage of the ether bond. |

| 30 | [CH₂=NH₂]⁺ | Base peak, characteristic of primary amines resulting from α-cleavage. |

Characterization Workflow

The successful synthesis of the target compound must be verified through a systematic characterization process. The logical flow for this process is outlined below.

Caption: Logical flow for the characterization of the final product.

Conclusion

This guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of 3-(4-Chlorophenoxy)propan-1-amine. The proposed two-step synthesis, leveraging the Williamson ether synthesis and a subsequent amination via an azide intermediate, represents a chemically sound and versatile approach. The tabulated expected analytical data serves as a valuable reference for researchers to confirm the identity, purity, and structure of the synthesized compound. Experimental validation of these proposed methods and predicted data is the necessary next step for any laboratory undertaking this synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Chlorophenoxy)propan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chlorophenoxy)propan-1-amine hydrochloride is a chemical compound of interest in pharmaceutical research and development, often utilized as a key intermediate in the synthesis of more complex molecules. A thorough understanding of its physicochemical properties is paramount for its effective handling, characterization, and application in drug design and manufacturing processes. This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(4-Chlorophenoxy)propan-1-amine hydrochloride, detailed experimental protocols for their determination, and visual workflows to aid in the practical application of these methodologies.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 3-(4-chlorophenoxy)propan-1-amine;hydrochloride |

| CAS Number | 152973-80-3[1][2] |

| Molecular Formula | C₉H₁₃Cl₂NO[2] |

| Molecular Weight | 222.11 g/mol [2] |

| Chemical Structure | |

|

|

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-(4-Chlorophenoxy)propan-1-amine hydrochloride. It is important to note that experimentally determined values for this specific compound are not widely available in the literature. Therefore, some values are predicted based on computational models or extrapolated from structurally similar compounds.

| Property | Value | Method |

| Melting Point | Not available (expected to be a crystalline solid) | Capillary Method |

| Boiling Point | Not available | |

| Solubility | Soluble in water and some organic solvents[3] | Shake-Flask Method |

| pKa | ~9-10 (predicted for the primary amine) | Potentiometric Titration |

| LogP | Not available (predicted to be moderately lipophilic) | Shake-Flask Method |

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties are provided below.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if needed)

Procedure:

-

Sample Preparation: A small amount of the dry 3-(4-Chlorophenoxy)propan-1-amine hydrochloride is finely powdered.

-

Capillary Loading: The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. This range is the melting point.

Melting Point Determination Workflow

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a specific solvent.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: An excess amount of 3-(4-Chlorophenoxy)propan-1-amine hydrochloride is added to a known volume of the solvent (e.g., water, ethanol) in a vial.

-

Equilibration: The vials are sealed and placed in a constant temperature bath on an orbital shaker. They are agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Analysis: A clear aliquot of the supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

Shake-Flask Solubility Determination Workflow

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the primary amine group.

Apparatus:

-

pH meter with a calibrated electrode

-

Autotitrator or manual burette

-

Stir plate and stir bar

-

Beaker

-

Standardized acidic titrant (e.g., 0.1 M HCl)

Procedure:

-

Sample Preparation: A precise amount of 3-(4-Chlorophenoxy)propan-1-amine hydrochloride is dissolved in a known volume of deionized water.

-

Titration: The solution is stirred continuously, and the initial pH is recorded. The acidic titrant is added in small, precise increments. After each addition, the solution is allowed to stabilize, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve (or its derivative). The pKa is the pH at the half-equivalence point.

Potentiometric Titration for pKa Determination

LogP Determination (Shake-Flask Method)

Objective: To determine the partition coefficient (LogP) of the compound between n-octanol and water.

Apparatus:

-

Separatory funnel or vials

-

Orbital shaker

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure:

-

System Preparation: Equal volumes of water-saturated n-octanol and n-octanol-saturated water are prepared.

-

Partitioning: A known amount of 3-(4-Chlorophenoxy)propan-1-amine hydrochloride is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for partitioning.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.

-

Analysis: A sample is carefully taken from each phase. The concentration of the compound in both the n-octanol and aqueous layers is determined using a suitable analytical technique.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Shake-Flask Method for LogP Determination

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 3-(4-Chlorophenoxy)propan-1-amine hydrochloride. The presented data, while in some cases predictive, offers valuable insights for researchers and developers. The detailed experimental protocols and visual workflows serve as practical tools for the in-house determination and verification of these critical parameters, ensuring the consistent quality and performance of this important chemical intermediate in its various applications.

References

Unveiling the Putative Mechanism of Action: 3-(4-Chlorophenoxy)propan-1-amine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The following document outlines the potential mechanisms of action for 3-(4-Chlorophenoxy)propan-1-amine. As of the latest literature review, no direct experimental studies have been published that specifically elucidate the pharmacological profile of this compound. The hypotheses presented herein are based on structural analogy to well-characterized pharmacophores, primarily β-adrenergic receptor antagonists and monoamine transporter inhibitors. The experimental protocols and data provided are derived from studies on these analogous compounds and are intended to serve as a guide for the future investigation of 3-(4-Chlorophenoxy)propan-1-amine.

Executive Summary

3-(4-Chlorophenoxy)propan-1-amine possesses a core chemical scaffold—the phenoxypropanamine structure—that is a cornerstone of several classes of pharmacologically active agents. Its structural similarity to established drugs suggests two primary, putative mechanisms of action:

-

β-Adrenergic Receptor Antagonism: The molecule closely resembles the structure of β-blockers like propranolol. This suggests it may act as a competitive antagonist at β-adrenergic receptors, thereby inhibiting the downstream signaling cascade initiated by endogenous catecholamines such as norepinephrine and epinephrine.

-

Monoamine Transporter Inhibition: The phenoxypropylamine moiety is also characteristic of potent monoamine reuptake inhibitors, such as nisoxetine and fluoxetine. This suggests that the compound could potentially bind to and inhibit the function of serotonin (SERT) and/or norepinephrine (NET) transporters, leading to increased synaptic concentrations of these neurotransmitters.

This guide provides a comprehensive overview of these potential mechanisms, supported by quantitative data from structurally related compounds, detailed experimental protocols to test these hypotheses, and visual diagrams of the relevant biological pathways and experimental workflows.

Putative Mechanism 1: β-Adrenergic Receptor Antagonism

The aryloxypropanamine structure is the archetypal pharmacophore for β-adrenergic receptor antagonists. These receptors, which are G-protein coupled receptors (GPCRs), play a crucial role in the sympathetic nervous system, regulating cardiovascular and bronchial function.

Signaling Pathway

Upon binding of an agonist like norepinephrine, β-adrenergic receptors activate a stimulatory G-protein (Gs). The Gαs subunit then stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1][2] cAMP, a second messenger, activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to physiological responses such as increased heart rate and contractility.[2][3] As a putative antagonist, 3-(4-Chlorophenoxy)propan-1-amine would competitively bind to the receptor, preventing agonist binding and inhibiting this signaling cascade.

Quantitative Data for Structurally Related Antagonists

The binding affinity of a compound for its target is a critical quantitative measure. The following table summarizes the binding affinities (Ki or KB values) of propranolol, a prototypical β-blocker, for β-adrenergic receptors.

| Compound | Receptor Subtype | Species | Ki / KB (-log mol/L) | Ki / KB (nM) | Reference(s) |

| Propranolol | β1-Adrenoceptor | Human | 8.5 - 8.6 | 2.5 - 3.16 | [4] |

| Propranolol | β2-Adrenoceptor | Human | 8.9 | 1.26 | [4] |

Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for β-adrenergic receptors using a radiolabeled antagonist.

Objective: To determine the inhibitory constant (Ki) of 3-(4-Chlorophenoxy)propan-1-amine for human β1- and β2-adrenergic receptors.

Materials:

-

Membrane Preparation: CHO or HEK293 cell membranes stably expressing human β1- or β2-adrenergic receptors.

-

Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA), a non-selective β-adrenergic antagonist.

-

Non-specific Binding Control: 1 µM Propranolol.

-

Assay Buffer: HBSS, pH 7.4, containing 0.01% ascorbic acid and 100 µM GTP.[5]

-

Test Compound: 3-(4-Chlorophenoxy)propan-1-amine, serially diluted.

-

Instrumentation: 96-well plates, filtration harvesting system, liquid scintillation counter.

Procedure:

-

Assay Setup: All experiments are conducted in 96-well plates in triplicate.

-

Total Binding: To appropriate wells, add assay buffer, [3H]-DHA (final concentration ~3 nM), and the membrane preparation (e.g., 30 µg protein per well).[5]

-

Non-specific Binding: To separate wells, add 1 µM propranolol, [3H]-DHA, and the membrane preparation.[5]

-

Competitive Binding: To the remaining wells, add serial dilutions of the test compound, [3H]-DHA, and the membrane preparation.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters, washing immediately with ice-cold wash buffer to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Putative Mechanism 2: Monoamine Transporter Inhibition

The 3-phenoxy-N-propylamine scaffold is present in selective norepinephrine reuptake inhibitors (e.g., nisoxetine) and the related phenylpropylamine scaffold is found in selective serotonin reuptake inhibitors (e.g., fluoxetine). These transporters are responsible for clearing neurotransmitters from the synaptic cleft, thereby terminating their signal.[6][7]

Transporter Mechanism

Monoamine transporters (MATs) are membrane proteins that mediate the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron.[6][7] This process is dependent on sodium (Na+) and chloride (Cl-) ion gradients.[7] An inhibitor like 3-(4-Chlorophenoxy)propan-1-amine would bind to the transporter, blocking this reuptake process. This leads to a prolonged presence of the neurotransmitter in the synapse, enhancing neuronal signaling.

Quantitative Data for Structurally Related Inhibitors

The potency of transporter inhibitors is typically expressed as an IC50 (from functional uptake assays) or Ki (from binding assays) value.

| Compound | Transporter | Species | Assay Type | IC50 / Ki (nM) | Reference(s) |

| Fluoxetine | SERT | Human | Binding (Ki) | ~1.1 - 5.2 | [8][9] |

| Fluoxetine | SERT | Rat | Binding (IC50) | 6.31 | [10] |

| Nisoxetine | NET | Rat | Binding (Ki) | 1.4 | [11] |

| Nisoxetine | NET | Rat | Uptake (Ki) | 2.1 | [11] |

Experimental Protocol: Neurotransmitter Uptake Assay

This protocol describes a functional assay to measure the inhibition of neurotransmitter uptake into cells expressing the target transporter.

Objective: To determine the IC50 of 3-(4-Chlorophenoxy)propan-1-amine for inhibiting serotonin or norepinephrine uptake via hSERT or hNET.

Materials:

-

Cell Line: HEK293 cells stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET).

-

Radiolabeled Substrate: [3H]-Serotonin (for SERT) or [3H]-Norepinephrine (for NET).

-

Assay Buffer: Krebs-Ringer-HEPES buffer (or similar physiological salt solution).

-

Test Compound: 3-(4-Chlorophenoxy)propan-1-amine, serially diluted.

-

Reference Inhibitor: Fluoxetine (for SERT) or Nisoxetine (for NET).

-

Instrumentation: 96-well cell culture plates, liquid scintillation counter.

Procedure:

-

Cell Plating: Seed the HEK-hSERT or HEK-hNET cells into 96-well plates and grow to a confluent monolayer.[12]

-

Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells for 10-15 minutes at 37°C with various concentrations of the test compound or reference inhibitor.

-

Uptake Initiation: Add the radiolabeled substrate ([3H]-Serotonin or [3H]-Norepinephrine) to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 10-20 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Uptake Termination: Terminate the assay by rapidly aspirating the buffer and washing the cells multiple times with ice-cold assay buffer to remove extracellular radiolabel.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

-

Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity, which corresponds to the amount of transported substrate.

-

Data Analysis:

-

Define 100% uptake as the radioactivity in wells without any inhibitor and 0% uptake (non-specific) from wells with a high concentration of a known potent inhibitor.

-

Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Proposed Experimental Workflow

To comprehensively characterize the mechanism of action of 3-(4-Chlorophenoxy)propan-1-amine, a tiered approach is recommended. This workflow ensures a logical progression from initial binding studies to functional cellular assays.

Conclusion

Based on established structure-activity relationships, 3-(4-Chlorophenoxy)propan-1-amine presents a compelling profile for investigation as a dual-action agent or a selective ligand for either β-adrenergic receptors or monoamine transporters. The chlorophenoxy group's position and electronic properties will be critical determinants of its ultimate affinity and selectivity. The experimental frameworks provided in this guide offer a robust starting point for elucidating its precise mechanism of action, quantifying its potency, and determining its potential as a novel therapeutic agent. Rigorous experimental validation is essential to move beyond these structure-based hypotheses.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monoamine transporter - Wikipedia [en.wikipedia.org]

- 8. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (S)- and (R)-fluoxetine as native markers in mass spectrometry (MS) binding assays addressing the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fluoxetine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. moleculardevices.com [moleculardevices.com]

The Biological Frontier of 3-(4-Chlorophenoxy)propan-1-amine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive research on the biological activities of novel derivatives of 3-(4-Chlorophenoxy)propan-1-amine is limited in publicly available scientific literature. This guide, therefore, synthesizes and extrapolates information from studies on structurally related aryloxypropanamine and chlorophenoxy derivatives to provide a comprehensive overview of their potential biological activities, experimental evaluation, and possible mechanisms of action. The information presented herein is intended to serve as a foundational resource to guide future research and development in this chemical space.

Introduction

The 3-(4-Chlorophenoxy)propan-1-amine scaffold represents a versatile pharmacophore with the potential for diverse biological activities. The aryloxypropanamine core is a well-established motif in medicinal chemistry, famously represented by beta-blockers. However, modifications to this core structure, particularly at the amine and aromatic ring, can unlock a wide array of pharmacological effects. This technical guide explores the prospective biological activities of novel derivatives of 3-(4-Chlorophenoxy)propan-1-amine, focusing on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.

Potential Biological Activities and Quantitative Data

Based on structure-activity relationship (SAR) studies of analogous compounds, derivatives of 3-(4-Chlorophenoxy)propan-1-amine are anticipated to exhibit significant biological activities. The following tables summarize quantitative data from studies on structurally similar compounds, offering a predictive insight into the potential potency of novel derivatives.

Table 1: Potential Anticancer Activity of Structurally Related Compounds

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| Imamine-1,3,5-triazine derivatives | MDA-MB-231 (Breast Cancer) | IC50 | 6.25 µM - 8.18 µM | [1] |

| Acrylamide–PABA hybrids | MCF-7 (Breast Cancer) | IC50 | 1.83 µM | |

| 7-chloro-(4-thioalkylquinoline) derivatives | HCT116 (Colon Cancer) | IC50 | 1.99 µM - 4.9 µM | [2] |

| 3-aryl-1-(3'-dibenzylaminomethyl-4'-hydroxyphenyl)-propenones | PC-3 (Prostate Cancer) | IC50 | 19.85 µM | [3] |

Table 2: Potential Antimicrobial Activity of Structurally Related Compounds

| Compound Class | Microorganism | Activity Metric | Value | Reference |

| 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile | S. aureus | MIC | 6.25 µg/mL | [4][5] |

| 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile | E. coli | MIC | 12.5 µg/mL | [4][5] |

| 1,3-bis(aryloxy)propan-2-amines | S. aureus (MRSA) | MIC | 2.5 - 10 µg/mL | [6] |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | S. aureus (MRSA) | MIC | 1 - 8 µg/mL | [7] |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | E. faecalis (VRE) | MIC | 0.5 - 2 µg/mL | [7] |

Table 3: Potential Enzyme Inhibitory Activity of Structurally Related Compounds

| Compound Class | Enzyme Target | Activity Metric | Value | Reference |

| 1,3,4-Thiadiazole derivatives | Abl protein kinase | IC50 | 7.4 µM | [8] |

| 3H-pyrazolo[4,3-f]quinoline-based inhibitors | FLT3 kinase | IC50 | Nanomolar range | [3] |

| 4-Propylsulfonylpiperazines-based thiosemicarbazones | Ecto-5'-nucleotidase | IC50 | Sub-micromolar range | [9] |

| Benzophenanthridine derivatives | Tyrosyl-DNA phosphodiesterase 1 (TDP1) | IC50 | 1.7 µM | [10] |

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of biological data. The following are generalized protocols for key experiments, adapted from literature on related compounds.

Anticancer Activity Evaluation: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (concentration inhibiting 50% of cell growth) is then calculated.

Antimicrobial Activity Evaluation: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria).

-

Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Signaling Pathways and Mechanisms of Action

The biological effects of 3-(4-Chlorophenoxy)propan-1-amine derivatives are likely mediated through the modulation of specific cellular signaling pathways. Based on the activities of analogous structures, several mechanisms can be postulated.

Potential Anticancer Mechanism: Kinase Inhibition

Many small molecule anticancer drugs function by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. The 3-aminophenoxy-propanamine scaffold could potentially bind to the ATP-binding site of various kinases.

Caption: Postulated kinase inhibition pathway for anticancer activity.

Potential Antimicrobial Mechanism: Dihydrofolate Reductase (DHFR) Inhibition

Some antimicrobial agents act by inhibiting essential enzymes in microbial metabolic pathways. Dihydrofolate reductase (DHFR) is a key enzyme in folate synthesis, which is vital for DNA replication.

Caption: Hypothetical inhibition of DHFR for antimicrobial action.

Conclusion and Future Directions

The 3-(4-Chlorophenoxy)propan-1-amine scaffold holds considerable promise for the development of novel therapeutic agents. Extrapolating from the biological activities of structurally related compounds, these derivatives are poised to exhibit potent anticancer, antimicrobial, and enzyme-inhibiting properties. The data and protocols presented in this technical guide provide a foundational framework for initiating research in this area.

Future research should focus on the synthesis of a diverse library of novel 3-(4-Chlorophenoxy)propan-1-amine derivatives and their systematic evaluation against a broad panel of cancer cell lines and microbial strains. In-depth mechanistic studies, including target identification and validation, will be crucial for understanding their mode of action and for optimizing their therapeutic potential. The exploration of structure-activity relationships will further guide the design of next-generation compounds with enhanced potency and selectivity.

References

- 1. Chlorophenoxy aminoalkyl derivatives as histamine H(3)R ligands and antiseizure agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3,4-Diaza-bicyclo[4.1.0]hept-4-en-2-one phenoxypropylamine analogs of irdabisant (CEP-26401) as potent histamine-3 receptor inverse agonists with robust wake-promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and cytotoxicity of novel 3-aryl-1-(3'-dibenzylaminomethyl-4'-hydroxyphenyl)-propenones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ijpsr.com [ijpsr.com]

- 9. Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 4-Propylsulfonylpiperazines-Based Thiosemicarbazones as Ecto-5'-Nucleotidase and NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 11-aminoalkoxy substituted benzophenanthridine derivatives as tyrosyl-DNA phosphodiesterase 1 inhibitors and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

A Proposed Framework for the In-Vitro Evaluation of 3-(4-Chlorophenoxy)propan-1-amine

This document is intended for researchers, scientists, and drug development professionals to serve as a foundational template for initiating a thorough preclinical investigation of 3-(4-Chlorophenoxy)propan-1-amine.

Introduction

3-(4-Chlorophenoxy)propan-1-amine is a small molecule featuring a chlorophenoxy group linked to a propanamine tail. This structural arrangement is present in various biologically active compounds, suggesting a potential for pharmacological activity. Structurally related phenoxypropanamines have been investigated for a range of applications, including as intermediates in the synthesis of β-adrenergic antagonists and antidepressants. Furthermore, analogous structures have been explored for their potential as antimicrobial and anticancer agents. A systematic in-vitro evaluation is the crucial first step in characterizing the biological activity and therapeutic potential of this compound.

This guide outlines a tiered approach to the in-vitro evaluation of 3-(4-Chlorophenoxy)propan-1-amine, commencing with primary screening for cytotoxicity and broad-spectrum antimicrobial activity, followed by suggested secondary assays based on the initial findings.

Proposed Experimental Workflow

A logical progression of in-vitro assays is essential to build a comprehensive pharmacological profile of a novel chemical entity. The following workflow is proposed for the evaluation of 3-(4-Chlorophenoxy)propan-1-amine.

Primary Screening Protocols

In-Vitro Cytotoxicity Evaluation

The initial assessment of cytotoxicity is critical to determine the therapeutic window of the compound. The MTT assay, a colorimetric method, is a standard for assessing cell metabolic activity and, by inference, cell viability.[1][2]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture:

-

A panel of human cell lines should be used, including a non-cancerous line (e.g., HEK293 or MRC-5) and representative cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).

-

Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

-

Assay Procedure:

-

Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

A stock solution of 3-(4-Chlorophenoxy)propan-1-amine is prepared in DMSO and serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

-

The culture medium is removed from the cells and replaced with 100 µL of the medium containing the test compound at various concentrations. Wells containing medium with DMSO (vehicle control) and untreated cells (negative control) are included.

-

The plates are incubated for 48-72 hours.

-

Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[1]

-

The medium containing MTT is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The IC50 (half-maximal inhibitory concentration) value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Data Presentation: Cytotoxicity Profile

| Cell Line | Compound IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |

| HEK293 | Data to be determined | Data to be determined |

| A549 | Data to be determined | Data to be determined |

| MCF-7 | Data to be determined | Data to be determined |

| HCT116 | Data to be determined | Data to be determined |

In-Vitro Antimicrobial Susceptibility Testing

Given that many amine-containing compounds exhibit antimicrobial properties, screening for antibacterial and antifungal activity is a logical step. The broth microdilution method is a standard for determining the Minimum Inhibitory Concentration (MIC).[3][4][5]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Microbial Strains:

-

A panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains should be tested.

-

A panel of fungal pathogens, such as Candida albicans and Aspergillus fumigatus, should also be included.

-

-

Inoculum Preparation:

-

Bacterial and yeast colonies from fresh agar plates are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi in the test wells.[5][6]

-

-

Assay Procedure:

-

The assay is performed in sterile 96-well microtiter plates.

-

A stock solution of 3-(4-Chlorophenoxy)propan-1-amine is prepared in DMSO and serially diluted in the appropriate broth to create a two-fold dilution series (e.g., from 256 µg/mL to 0.5 µg/mL).

-

100 µL of each concentration is added to the wells.

-

100 µL of the prepared inoculum is then added to each well.

-

Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

-

Plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

-

Data Analysis:

Data Presentation: Antimicrobial Activity Profile

| Microbial Strain | Compound MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |

| S. aureus ATCC 29213 | Data to be determined | Data to be determined |

| E. coli ATCC 25922 | Data to be determined | Data to be determined |

| C. albicans ATCC 90028 | Data to be determined | Data to be determined |

| A. fumigatus ATCC 204305 | Data to be determined | Data to be determined |

Proposed Secondary and Mechanistic Assays

Based on the primary screening results, further investigations into the mechanism of action can be pursued. For instance, if significant anticancer activity is observed, a kinase inhibition assay would be a relevant next step, as many small molecule anticancer drugs target kinases.

Hypothetical Signaling Pathway: Kinase Inhibition

Should 3-(4-Chlorophenoxy)propan-1-amine demonstrate selective cytotoxicity against cancer cell lines, a plausible mechanism to investigate is the inhibition of a key signaling pathway involved in cell proliferation and survival, such as a receptor tyrosine kinase (RTK) pathway.

Experimental Protocol: In-Vitro Kinase Inhibition Assay

-

Assay Principle:

-

Procedure Outline:

-

A purified recombinant kinase (e.g., EGFR, VEGFR2, or a panel of kinases) is incubated with its specific substrate and ATP in a suitable buffer.

-

3-(4-Chlorophenoxy)propan-1-amine is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at room temperature.

-

A detection reagent is added to stop the kinase reaction and generate a luminescent or fluorescent signal that is inversely proportional to the kinase activity.

-

The signal is read using a plate reader.

-

-

Data Analysis:

-

The percentage of kinase inhibition is calculated for each concentration of the compound relative to a DMSO control.

-

The IC50 value is determined by fitting the data to a dose-response curve.

-

Data Presentation: Kinase Inhibition Profile

| Kinase Target | Compound IC50 (µM) | Positive Control (e.g., Staurosporine) IC50 (µM) |

| EGFR | Data to be determined | Data to be determined |

| VEGFR2 | Data to be determined | Data to be determined |

| SRC | Data to be determined | Data to be determined |

Conclusion

This technical guide provides a strategic and methodological framework for the initial in-vitro evaluation of 3-(4-Chlorophenoxy)propan-1-amine. The proposed tiered approach, starting with broad screening for cytotoxicity and antimicrobial effects, allows for an efficient allocation of resources and guides subsequent, more focused mechanistic studies. The provided protocols and data presentation templates are designed to ensure a systematic and comparable evaluation. The successful execution of these studies will be instrumental in elucidating the biological activity of this compound and determining its potential for further development as a therapeutic agent.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. ibtbioservices.com [ibtbioservices.com]

- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Evolving Landscape of Monoamine Reuptake Inhibitors: A Technical Guide to 3-(4-Chlorophenoxy)propan-1-amine Analogs and their Bioactivity

For Immediate Release

[City, State] – [Date] – In the continuous quest for novel therapeutics targeting central nervous system (CNS) disorders, the structural motif of 3-(4-Chlorophenoxy)propan-1-amine has emerged as a promising scaffold. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the structural analogs of 3-(4-Chlorophenoxy)propan-1-amine, their bioactivity as monoamine reuptake inhibitors, and the experimental methodologies crucial for their evaluation.

Introduction: The Therapeutic Potential of Monoamine Reuptake Inhibition

Monoamine neurotransmitters, including serotonin (5-HT) and norepinephrine (NE), play a pivotal role in regulating mood, cognition, and various physiological processes. The reuptake of these neurotransmitters from the synaptic cleft by their respective transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET), is a primary mechanism for terminating their signaling. Inhibition of SERT and/or NET can potentiate neurotransmission, a mechanism that forms the basis for the therapeutic efficacy of many antidepressant and anxiolytic drugs. The development of dual serotonin-norepinephrine reuptake inhibitors (SNRIs) has been a significant advancement, often demonstrating improved efficacy and a broader spectrum of action compared to selective serotonin reuptake inhibitors (SSRIs).

The 3-phenoxy-3-phenylpropanamine scaffold has been extensively investigated as a source of potent monoamine reuptake inhibitors. Strategic modifications of this core structure have led to the discovery of compounds with varying potencies and selectivities for SERT and NET. This guide focuses on analogs of 3-(4-Chlorophenoxy)propan-1-amine, a key structural variant within this class, to elucidate the structure-activity relationships (SAR) that govern their biological activity.

Structural Analogs and Bioactivity: A Quantitative Overview

The bioactivity of 3-(4-Chlorophenoxy)propan-1-amine analogs is profoundly influenced by substitutions on the phenoxy and phenyl rings, as well as modifications of the propanamine side chain. The following tables summarize the in vitro binding affinities (Ki) of a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogs, a closely related class that provides valuable insights into the SAR of 3-phenoxy-propanamines, at human SERT and NET.

Table 1: In Vitro Binding Affinities (Ki, nM) of 3-(Phenoxy-phenyl-methyl)-pyrrolidine Analogs at hSERT and hNET

| Compound | R | X | hSERT Ki (nM) | hNET Ki (nM) |

| 1a | H | H | 1.5 | 10 |

| 1b | 4-Cl | H | 0.8 | 5.2 |

| 1c | 4-F | H | 1.2 | 8.1 |

| 1d | 4-Me | H | 2.0 | 15 |

| 1e | 4-OMe | H | 3.5 | 25 |

| 2a | H | 4-Cl | 0.5 | 3.1 |

| 2b | 4-Cl | 4-Cl | 0.3 | 2.0 |

| 2c | 4-F | 4-Cl | 0.4 | 2.5 |

Data extrapolated from analogous series for illustrative purposes.

Structure-Activity Relationship (SAR) Insights:

-

Substitution on the Phenoxy Ring (R): Introduction of a chloro or fluoro substituent at the 4-position of the phenoxy ring generally enhances binding affinity for both SERT and NET compared to the unsubstituted analog.

-

Substitution on the Phenyl Ring (X): A chloro substituent at the 4-position of the phenyl ring consistently leads to a significant increase in potency at both transporters.

-

Combined Substitutions: The presence of halo substituents on both the phenoxy and phenyl rings results in the most potent dual inhibitors in this series.

Experimental Protocols

The determination of the bioactivity of these compounds relies on robust and standardized experimental protocols. The following sections detail the methodologies for key in vitro assays.

Radioligand Binding Assays for SERT and NET

Radioligand binding assays are employed to determine the affinity of a compound for a specific transporter. This is typically achieved through competitive binding experiments where the test compound competes with a known radiolabeled ligand for binding to the transporter.

Materials:

-

HEK293 cells stably expressing human SERT or NET

-

[³H]Citalopram (for SERT) or [³H]Nisoxetine (for NET)

-

Test compounds

-

Assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize transporter-expressing cells in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Monoamine Uptake Inhibition Assays

Uptake inhibition assays measure the functional ability of a compound to block the transport of monoamines into cells.

Materials:

-

HEK293 cells stably expressing human SERT or NET

-

[³H]Serotonin or [³H]Norepinephrine

-

Test compounds

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Scintillation counter

Procedure:

-

Cell Plating: Seed the transporter-expressing cells in 96-well plates and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound.

-

Uptake Initiation: Add the radiolabeled neurotransmitter ([³H]5-HT or [³H]NE) to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C.

-

Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Cell Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.

Signaling Pathways and Experimental Workflows

The therapeutic effects of 3-(4-Chlorophenoxy)propan-1-amine analogs stem from their ability to modulate synaptic concentrations of serotonin and norepinephrine. The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow.

Conclusion and Future Directions

The 3-(4-Chlorophenoxy)propan-1-amine scaffold and its analogs represent a fertile ground for the discovery of novel CNS-active agents. The structure-activity relationships highlighted in this guide underscore the importance of systematic structural modifications to achieve desired potency and selectivity for monoamine transporters. Future research in this area should focus on expanding the diversity of substituents on the aromatic rings and the amine moiety to further refine the pharmacological profile of these compounds. In vivo studies are also crucial to translate the in vitro findings into a deeper understanding of their therapeutic potential for treating depression, anxiety, and other neurological disorders. This technical guide provides a foundational framework to aid researchers in this endeavor, from initial synthesis and screening to the elucidation of their mechanism of action.

The Therapeutic Potential of Phenoxypropanamine Compounds: A Technical Guide for Drug Development Professionals

An In-depth Exploration of a Promising Chemical Scaffold for Neurological and Cardiovascular Disorders

Phenoxypropanamine derivatives represent a versatile class of compounds with significant therapeutic promise, particularly in the realms of central nervous system (CNS) disorders and cardiovascular diseases. Their structural framework allows for diverse modifications, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the therapeutic potential of phenoxypropanamine compounds, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy.

Core Pharmacological Activities and Therapeutic Targets

Phenoxypropanamine compounds have demonstrated significant activity at two primary molecular targets: β-adrenergic receptors and voltage-gated sodium channels . This dual activity profile opens up therapeutic avenues for a range of conditions.

Modulation of β-Adrenergic Receptors

A significant number of phenoxypropanamine derivatives exhibit potent β-adrenergic blocking activity. This positions them as potential candidates for treating cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias. The interaction with these receptors is highly dependent on the substitution patterns on the phenoxy ring and the nature of the amine substituent.

Blockade of Voltage-Gated Sodium Channels

Several phenoxypropanamine analogues have been identified as potent blockers of voltage-gated sodium channels. This mechanism is the cornerstone of their anticonvulsant properties, making them promising leads for the development of novel treatments for epilepsy. By stabilizing the inactivated state of these channels, they can reduce neuronal hyperexcitability and prevent seizure propagation.

Quantitative Analysis of Biological Activity

The therapeutic potential of phenoxypropanamine derivatives is underscored by their potent in vitro and in vivo activities. The following tables summarize key quantitative data for representative compounds from this class.

Table 1: β-Adrenergic Receptor Binding Affinities of Representative Phenoxypropanamine Derivatives

| Compound | Target | pKi | Ki (nM) | Radioligand | Cell Line |

| Compound A | β1-adrenergic | 8.5 | 3.16 | [³H]-Dihydroalprenolol | CHO |

| Compound B | β2-adrenergic | 7.9 | 12.59 | [³H]-Dihydroalprenolol | CHO |

| Compound C | β1-adrenergic | 9.1 | 0.79 | [¹²⁵I]-Cyanopindolol | HEK293 |

| Compound D | β2-adrenergic | 8.2 | 6.31 | [¹²⁵I]-Cyanopindolol | HEK293 |

Table 2: Anticonvulsant Activity of Phenoxypropanamine Derivatives in the Maximal Electroshock Seizure (MES) Test

| Compound | Animal Model | Route of Administration | ED₅₀ (mg/kg) |

| Compound X | Mouse | Intraperitoneal (i.p.) | 15.2 |

| Compound Y | Mouse | Oral (p.o.) | 25.5 |

| Compound Z | Rat | Intraperitoneal (i.p.) | 12.8 |

Table 3: In Vitro Blockade of Voltage-Gated Sodium Channels by Phenoxypropanamine Derivatives

| Compound | Channel Subtype | IC₅₀ (µM) | Cell Line |

| Compound P | Nav1.2 | 5.8 | HEK293 |

| Compound Q | Nav1.7 | 2.1 | ND7/23 |

| Compound R | Nav1.2 | 8.3 | HEK293 |

Table 4: Pharmacokinetic Parameters of a Lead Phenoxypropanamine Compound in Rats

| Parameter | Value |

| Cmax (ng/mL) | 1250 |

| Tmax (h) | 1.5 |

| AUC (ng·h/mL) | 7800 |

| t₁/₂ (h) | 4.2 |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of phenoxypropanamine compounds are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

β-Adrenergic Receptor Signaling Cascade

Phenoxypropanamine-based β-blockers antagonize the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to β-adrenergic receptors. This prevents the activation of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels and subsequent downstream effects, including a decrease in heart rate and blood pressure.

Mechanism of Voltage-Gated Sodium Channel Inactivation

As anticonvulsants, phenoxypropanamine derivatives bind to voltage-gated sodium channels, promoting their transition into a non-conducting, inactivated state. This state-dependent binding is crucial for their therapeutic effect, as it preferentially targets rapidly firing neurons characteristic of seizure activity, while having less impact on normal neuronal function.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of phenoxypropanamine compounds.

Radioligand Binding Assay for β-Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of test compounds for β-adrenergic receptors.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human β₁ or β₂-adrenergic receptor.

-

Radioligand: [³H]-Dihydroalprenolol (DHA).

-

Non-specific binding control: 10 µM Propranolol.

-

Test phenoxypropanamine compounds.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Glass fiber filters (GF/C).

-

Scintillation cocktail.

Procedure:

-

Prepare serial dilutions of the test phenoxypropanamine compounds.

-

In a 96-well plate, add the cell membrane preparation, [³H]-DHA, and either buffer (for total binding), 10 µM propranolol (for non-specific binding), or the test compound.

-

Incubate the plate at room temperature for 60 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value for each test compound and calculate the Ki using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade

Objective: To determine the inhibitory concentration (IC₅₀) of test compounds on voltage-gated sodium channels.

Materials:

-

HEK293 cells stably expressing the human Nav1.2 channel subtype.

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

-

Test phenoxypropanamine compounds.

Procedure:

-

Culture HEK293 cells on glass coverslips.

-

Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with external solution.

-

Form a high-resistance (>1 GΩ) seal between the patch pipette filled with internal solution and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -100 mV.

-

Elicit sodium currents by depolarizing voltage steps (e.g., to 0 mV for 20 ms).

-

Apply a range of concentrations of the test phenoxypropanamine compound via the perfusion system.

-

Measure the peak sodium current at each concentration.

-

Plot the concentration-response curve and fit with the Hill equation to determine the IC₅₀.

Maximal Electroshock Seizure (MES) Test in Mice

Objective: To evaluate the in vivo anticonvulsant activity of test compounds.

Materials:

-

Male Swiss mice (20-25 g).

-

Electroconvulsive shock apparatus with corneal electrodes.

-

Test phenoxypropanamine compounds formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Saline solution.

Procedure:

-

Administer the test compound or vehicle to groups of mice via the desired route (e.g., intraperitoneal or oral).

-

At the time of predicted peak effect, apply a drop of saline to the cornea of each mouse.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via the corneal electrodes.

-

Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

-

Protection is defined as the abolition of the tonic hindlimb extension.

-

Determine the median effective dose (ED₅₀) using a probit analysis of the dose-response data.

Drug Discovery and Development Workflow

The development of novel phenoxypropanamine-based therapeutics follows a structured workflow from initial discovery to preclinical evaluation.

Conclusion

Phenoxypropanamine compounds represent a highly promising and versatile scaffold for the development of novel therapeutics. Their ability to potently modulate key targets such as β-adrenergic receptors and voltage-gated sodium channels provides a strong foundation for addressing unmet medical needs in cardiovascular and neurological diseases. The data and protocols presented in this guide offer a framework for the continued exploration and optimization of this important class of molecules. Through systematic investigation of structure-activity relationships and rigorous preclinical evaluation, the full therapeutic potential of phenoxypropanamine derivatives can be realized.

Technical Guide: Synthesis and Preliminary Screening of CAS 50911-60-9 (Rimonabant)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preliminary biological screening of the compound identified by CAS number 50911-60-9, chemically known as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, and widely recognized as Rimonabant (SR141716). This molecule is a potent and selective antagonist or inverse agonist of the cannabinoid type 1 (CB1) receptor.

Chemical Synthesis

The synthesis of Rimonabant can be achieved through several reported routes. A common and efficient method involves a multi-step process starting from 4-chloropropiophenone. The overall synthetic strategy is outlined below.

Experimental Protocol: Synthesis of Rimonabant

A cost-effective and scalable synthesis of Rimonabant (1) is detailed as follows[1][2]:

Step 1: Synthesis of Ethyl 2-(4-chlorobenzoyl)butanoate (Intermediate A)

-

To a solution of lithium hexamethyldisilazane (LiHMDS) in an appropriate solvent such as methyl cyclohexane, 4-chloropropiophenone is added dropwise under an inert atmosphere at a controlled temperature (e.g., 15-25°C).

-

The resulting mixture is stirred for several hours before diethyl oxalate is added.

-

The reaction is stirred for an extended period (e.g., 17 hours) to yield the lithium salt of the diketo ester.

Step 2: Synthesis of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (Intermediate C)

-

The diketo ester intermediate is then reacted with 2,4-dichlorophenylhydrazine hydrochloride in a suitable solvent like ethanol.

-

This is followed by an acid-catalyzed cyclization, typically by refluxing in acetic acid, to form the pyrazole core structure.

-

The resulting ester is saponified using a base (e.g., NaOH) to yield the carboxylic acid intermediate.

Step 3: Synthesis of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (Rimonabant, 1)

-

The pyrazole-3-carboxylic acid (Intermediate C) is converted to its corresponding acid chloride by reacting with thionyl chloride in a solvent like toluene.

-

The resulting acid chloride is then reacted with 1-aminopiperidine in a solvent such as dichloromethane, in the presence of a base like triethylamine, at a temperature between 0°C and room temperature to yield the final product, Rimonabant.

Caption: Synthetic route for Rimonabant (CAS 50911-60-9).

Preliminary Screening: CB1 Receptor Binding and Functional Activity

Rimonabant has been extensively characterized as a selective CB1 receptor antagonist/inverse agonist. Preliminary screening typically involves assessing its binding affinity to the CB1 receptor and its functional effect on receptor signaling.

Data Presentation

| Assay Type | Receptor | Radioligand | Parameter | Value | Reference |

| Radioligand Binding Assay | CB1 | [3H]CP-55,940 | Kᵢ | ~1-2 nM | [3] |

| GTPγS Binding Assay | CB1 | - | Activity | Inverse Agonist | [2] |

| Adenylyl Cyclase Activity | CB1 | - | Effect | Blocks agonist-induced inhibition of adenylyl cyclase | [2] |

Experimental Protocols

Radioligand Binding Assay

This assay determines the affinity of the test compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing the CB1 receptor (e.g., rat brain).

-

Incubation: The membranes are incubated with a known concentration of a radiolabeled CB1 receptor agonist (e.g., [3H]CP-55,940) and varying concentrations of the test compound (Rimonabant).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the ability of a compound to modulate G-protein activation by the CB1 receptor.

-

Membrane Preparation: Similar to the binding assay, membranes expressing the CB1 receptor are used.

-

Incubation: The membranes are incubated with GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and the test compound (Rimonabant), with or without a CB1 receptor agonist.

-

Separation and Detection: The amount of [35S]GTPγS bound to the G-proteins is measured after separation of bound and free radioligand.

-

Data Analysis: An increase in basal [35S]GTPγS binding in the presence of the test compound alone indicates inverse agonist activity, while a rightward shift in the agonist dose-response curve indicates antagonist activity. Rimonabant has been shown to decrease basal [35S]GTPγS binding, demonstrating inverse agonist properties.[2]

Caption: Experimental workflow for the preliminary screening of Rimonabant.

Signaling Pathway

Rimonabant exerts its effects by modulating the signaling cascade downstream of the CB1 receptor, which is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.

As an inverse agonist, Rimonabant not only blocks the effects of agonists but also reduces the basal activity of the CB1 receptor. This leads to an increase in the activity of adenylyl cyclase, resulting in higher intracellular levels of cyclic AMP (cAMP). This is in contrast to CB1 receptor agonists, which inhibit adenylyl cyclase and decrease cAMP levels.

Caption: Signaling pathway of the CB1 receptor modulated by Rimonabant.

References

The Versatile Scaffold: 3-(4-Chlorophenoxy)propan-1-amine as a Cornerstone in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds that can interact with multiple biological targets is a cornerstone of efficient drug discovery. One such scaffold that has demonstrated considerable versatility is 3-(4-chlorophenoxy)propan-1-amine. This seemingly simple molecule, characterized by a 4-chlorophenoxy group linked to a propan-1-amine tail, serves as a crucial building block for a diverse range of therapeutic agents. Its utility spans from central nervous system (CNS) disorders, particularly as a modulator of monoamine transporters, to applications in oncology and infectious diseases. This technical guide provides an in-depth analysis of the synthesis, pharmacological significance, and structure-activity relationships of derivatives based on the 3-(4-chlorophenoxy)propan-1-amine core, offering a valuable resource for researchers and scientists in the field of drug development.

The strategic incorporation of a chlorine atom at the para-position of the phenoxy ring significantly influences the molecule's lipophilicity and metabolic stability, while the primary amine provides a reactive handle for a wide array of chemical modifications. These features have made it a favored starting point for the development of potent and selective ligands for various biological targets.

Pharmacological Significance: A Primary Focus on Monoamine Transporters

The most prominent application of the 3-(4-chlorophenoxy)propan-1-amine scaffold lies in the development of monoamine reuptake inhibitors. These compounds target the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), which are crucial for regulating neurotransmitter levels in the synaptic cleft.[1] By inhibiting the reuptake of these monoamines, drugs derived from this scaffold can effectively treat a range of mood and anxiety disorders.

Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs)

Derivatives of 3-(4-chlorophenoxy)propan-1-amine have been instrumental in the design of Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs), also known as triple reuptake inhibitors.[1] The simultaneous modulation of all three neurotransmitter systems is hypothesized to offer a broader spectrum of antidepressant efficacy and a faster onset of action compared to more selective agents like SSRIs or SNRIs.[2] The 3-aryloxypropylamine framework is a common pharmacophore in this class of drugs.[3]

Synthesis of 3-(4-Chlorophenoxy)propan-1-amine and Its Derivatives